molecular formula C15H13F5 B14241678 1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene CAS No. 400844-30-6

1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B14241678
CAS No.: 400844-30-6
M. Wt: 288.25 g/mol
InChI Key: SCBJFJVLNDFSLW-UHFFFAOYSA-N
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Description

1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene is an organic compound that features a unique combination of a cyclopentadienyl ring and a pentafluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of 4-tert-butylcyclopenta-1,3-diene with pentafluorobenzene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or nickel complexes. The reaction conditions may include elevated temperatures and the use of solvents like toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully hydrogenated products.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The compound can coordinate with transition metals, forming complexes that facilitate catalytic reactions. The cyclopentadienyl ring provides stability to the metal center, while the pentafluorobenzene ring enhances the electron-withdrawing properties, making the metal center more electrophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-tert-Butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of both a cyclopentadienyl ring and a pentafluorobenzene ring. This combination imparts distinct electronic properties, making it valuable in various applications, particularly in catalysis and materials science .

Properties

CAS No.

400844-30-6

Molecular Formula

C15H13F5

Molecular Weight

288.25 g/mol

IUPAC Name

1-(4-tert-butylcyclopenta-1,3-dien-1-yl)-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C15H13F5/c1-15(2,3)8-5-4-7(6-8)9-10(16)12(18)14(20)13(19)11(9)17/h4-5H,6H2,1-3H3

InChI Key

SCBJFJVLNDFSLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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